Isophorone oxide
Description
Contextualization within Organic Chemistry and Materials Science
Isophorone (B1672270) oxide (C9H14O2) is chemically known as 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one. nih.govsigmaaldrich.comfishersci.com It is synthesized through the epoxidation of isophorone, often using hydrogen peroxide in an alkaline solution. wikipedia.orgorgsyn.org This process is a classic example of creating an epoxide from an α,β-unsaturated ketone. wikipedia.org
In materials science, isophorone itself is a crucial industrial solvent and an intermediate in the production of various polymers. silverfernchemical.comtaylorandfrancis.com For instance, it is a precursor to isophorone diisocyanate, a key component in the production of light-stable polyurethanes. penpet.commdpi.com The derivatives of isophorone, including the oxide, are integral to synthesizing specialty polymers and other high-value chemicals.
Significance in Chemical Synthesis and Industrial Applications
Isophorone oxide serves as a versatile intermediate in the synthesis of a variety of commercially important compounds. Its reactivity allows for the formation of diverse molecular structures, making it a valuable precursor in several industrial processes.
Precursor for Valuable Compounds
Dimethylglutaric Acid Production
A significant industrial application of this compound is its role in the production of dimethylglutaric acid. beilstein-journals.orgnih.gov The oxidation of this compound leads to the formation of this dicarboxylic acid, which has applications in the synthesis of polymers, resins, and as an intermediate in the production of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.govontosight.ai Specifically, 3,3-dimethylglutaric acid is produced through this process. fishersci.atsigmaaldrich.comlipidmaps.org
Ketoisophorone and Derivatives
This compound is a precursor to ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione). thegoodscentscompany.comnih.govsigmaaldrich.com Ketoisophorone is a valuable intermediate in the synthesis of a range of products, including carotenoids, vitamin E, and various fragrances and flavorings. mdpi.compolimi.it The conversion of isophorone to ketoisophorone can also proceed through an intermediate, β-isophorone. mdpi.comgoogle.com The selective functionalization of isophorone provides a pathway to synthetic precursors for fragrance molecules and building blocks for carotenoids and tocopherols (B72186) (Vitamin E). researchgate.net
Catalytic Rearrangements to Diketones and Keto Aldehydes
Research has shown that this compound can undergo catalytic rearrangement to yield α-diketones and keto aldehydes. psu.edu These rearrangements are typically acid-catalyzed. The primary products of this rearrangement are 3,5,5-trimethyl-1,2-cyclohexanedione (an α-diketone) and 2-formyl-2,4,4-trimethylcyclopentanone (a keto aldehyde). psu.educhemicalbook.com The keto aldehyde is of particular industrial interest as it serves as an intermediate for synthesizing other cyclopentanone (B42830) derivatives that possess floral and fruity scents. psu.edu Studies using Al-MCM-41 mesoporous materials as catalysts have demonstrated high yields (around 80%) of the desired keto aldehyde. psu.edu
Challenges and Future Directions in this compound Research
While the synthetic utility of this compound is well-established, there are ongoing challenges and areas for future research. A key focus is the development of more efficient and environmentally friendly catalytic systems for its synthesis and subsequent transformations. For instance, creating catalysts that offer higher selectivity for a specific rearrangement product (diketone vs. keto aldehyde) remains an active area of investigation.
Future research will likely concentrate on expanding the applications of this compound and its derivatives. This includes exploring novel polymeric materials with unique properties derived from isophorone-based monomers. Additionally, the development of biocatalytic routes for the synthesis and modification of this compound could offer more sustainable and selective chemical processes. polimi.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
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Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-21-8 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorone oxide | |
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| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophorone Oxide | |
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Synthetic Methodologies for Isophorone Oxide
Epoxidation of Isophorone (B1672270)
The conversion of isophorone to isophorone oxide is achieved through epoxidation, a reaction that introduces a three-membered oxirane ring into the molecule. This transformation targets the carbon-carbon double bond of the α,β-unsaturated ketone structure of isophorone.
Alkaline Hydrogen Peroxide Methods
The epoxidation of isophorone using hydrogen peroxide in an alkaline medium is a well-established synthetic strategy. orgsyn.org This method is effective for creating the epoxide, also known as 4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one. orgsyn.org The reaction involves the nucleophilic attack of the hydroperoxide anion, formed in situ under basic conditions, on the electron-deficient double bond of isophorone. beilstein-journals.org
The success of the alkaline hydrogen peroxide epoxidation hinges on careful control of reaction parameters. orgsyn.org A typical procedure involves dissolving isophorone in methanol, followed by the addition of aqueous hydrogen peroxide. orgsyn.org The reaction is initiated and maintained by the dropwise addition of an aqueous sodium hydroxide (B78521) solution. orgsyn.org
Critical reaction parameters have been optimized to ensure complete conversion and maximize yield. orgsyn.org Temperature control is paramount; the reaction is typically cooled to 15°C before the base is added, and the temperature is maintained between 15–20°C during the addition. orgsyn.org If the temperature falls below 15°C, the reaction may not start, leading to a difficult-to-control exothermic reaction upon warming. orgsyn.org Conversely, allowing the temperature to exceed 30°C results in a diminished yield of the desired this compound. orgsyn.org After the base addition, the mixture is stirred for several hours at a slightly higher temperature of 20–25°C to ensure the reaction goes to completion. orgsyn.org A total reaction time of four hours is generally sufficient for the complete conversion of isophorone. orgsyn.org
| Parameter | Value/Condition | Notes |
|---|---|---|
| Reactants | Isophorone, 30% Aqueous Hydrogen Peroxide, 6N Sodium Hydroxide | Molar ratio of isophorone:H₂O₂:NaOH is approximately 1:3:0.5. |
| Solvent | Methanol | Provides a homogeneous reaction medium. |
| Initial Temperature | 15°C | Cooled using an ice bath before base addition. |
| Temperature (Base Addition) | 15–20°C | Maintained with a cold water bath. Dropwise addition over 1 hour. |
| Temperature (Stirring) | 20–25°C | Maintained for 3 hours post-addition. |
| Total Reaction Time | 4 hours | Sufficient for complete conversion of isophorone. |
Under optimized conditions, the epoxidation of isophorone with alkaline hydrogen peroxide is both high-yielding and selective. orgsyn.org Reported yields for this compound are consistently in the range of 70–72%. orgsyn.org
Selectivity is high toward the formation of the epoxide. The progress of the reaction can be monitored by ultraviolet (UV) spectroscopy, as the UV absorption maximum of isophorone (λmax = 235 mμ) is distinct from that of this compound (λmax = 292 mμ). orgsyn.org Ensuring the complete consumption of the starting material is crucial, as any unreacted isophorone is difficult to separate from the final product without resorting to precise fractional distillation. orgsyn.org The primary factor influencing selectivity and yield is strict temperature control; deviations above 30°C are known to decrease the yield. orgsyn.org
Alternative Oxidizing Systems
While the alkaline hydrogen peroxide method is effective, other oxidizing systems have been explored for the epoxidation of isophorone and related α,β-unsaturated ketones.
One alternative involves the use of tert-butyl hydroperoxide (TBHP) in conjunction with a heterogeneous titania-silica (TiO₂-SiO₂) aerogel catalyst. researchgate.net This system has demonstrated good activity and high selectivities (up to 94-99%) for the epoxidation of α-isophorone. researchgate.net However, acid-catalyzed side reactions, such as epoxide ring-opening, can occur. These can be suppressed by treating the catalyst with a weak base. researchgate.net
Another approach utilizes organic per-acids, such as peracetic acid or perpropionic acid, in an inert organic solvent. google.com This method is particularly noted for the preparation of β-isophorone epoxide and is designed to avoid the presence of water, which can destabilize the epoxide product. google.com The reaction can be carried out at temperatures ranging from 0°C to 60°C. google.com
Catalytic Transformations and Reaction Engineering of Isophorone Oxide
Acid-Catalyzed Rearrangements
The acid-catalyzed rearrangement of isophorone (B1672270) oxide can proceed through various pathways, yielding primary products such as 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone. The activation of the epoxide for ring-opening reactions can be accomplished by both Brønsted acids, which protonate the epoxide oxygen, and Lewis acids, which coordinate with the epoxide oxygen. psu.edu The selectivity towards a particular product is highly dependent on the nature of the catalyst employed.
The rearrangement of cyclic α,β-epoxy ketones like isophorone oxide has been effectively demonstrated using homogeneous Lewis acid catalysts. psu.edu One of the classic and widely studied homogeneous systems for this transformation is boron trifluoride etherate (BF3·Et2O). psu.edu
In the presence of a Lewis acid, the reaction mechanism involves the cleavage of the oxirane ring. This cleavage preferentially occurs at the β-carbon atom, as cleavage at the α-carbon is energetically unfavorable due to the creation of partial positive charges on adjacent atoms. psu.edu Following the ring opening, the reaction can proceed via two main pathways:
Acyl migration: This pathway leads to a ring contraction, resulting in the formation of a keto-aldehyde, specifically 2-formyl-2,4,4-trimethylcyclopentanone. psu.edu
Hydrogen migration: This pathway results in the formation of an α-diketone, 3,5,5-trimethyl-1,2-cyclohexanedione. psu.edu
While effective, homogeneous catalysts present challenges in separation from the reaction mixture and potential for corrosion, which has driven research into heterogeneous alternatives. sciencenet.cn
Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation, potential for regeneration and reuse, and often milder reaction conditions. For the rearrangement of this compound, several types of solid acid catalysts have been investigated.
Zeolites have been utilized as catalysts for the rearrangement of this compound, yielding 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone with high conversion and selectivity. mdpi.com The ratio between these two main products is influenced by the specific type of zeolite used. mdpi.com For instance, in the case of H-BEA zeolite, its catalytic activity is attributed to the acidic outer surface of the catalyst. iitm.ac.in However, the microporous structure of zeolites can lead to diffusional limitations for bulky molecules like this compound, restricting the activity to the external surface of the catalyst and potentially leading to faster deactivation. psu.edu This has led to the exploration of materials with larger pore sizes.
Montmorillonite K10, a type of clay catalyst, has also been shown to be an effective catalyst for the rearrangement of this compound. mdpi.com It facilitates the conversion of this compound into its rearranged products, 3,5,5-trimethyl-1,2-cyclohexanedione and 2-formyl-2,4,4-trimethylcyclopentanone. mdpi.com The use of clay catalysts like Montmorillonite K10 represents an economical and environmentally friendly option for this transformation.
Mesostructured materials, such as Al-MCM-41, have emerged as superior catalysts for the rearrangement of this compound compared to zeolites, in terms of both activity and selectivity towards the desired keto-aldehyde. psu.edu The larger pore size of these materials helps to overcome the diffusional problems encountered with zeolites. psu.edu The catalytic performance of Al-MCM-41 is influenced by its textural properties and the number of acid sites. psu.edu
In a typical reaction, the main products are the α-diketone and the keto-aldehyde, with minor amounts of a decarbonylation product also detected. psu.edu Research has shown that with Al-MCM-41 catalysts, selectivities towards the keto-aldehyde (2-formyl-2,4,4-trimethylcyclopentanone) can be around 80-90%, while selectivities for the α-diketone (3,5,5-trimethyl-1,2-cyclohexanedione) range from 10 to 20%. psu.edu This suggests that the presence of the additional substituent in the β-position of the cyclic α,β-epoxy ketone favors the acyl migration that leads to ring contraction and the formation of the aldehyde. psu.edu
Table 1: this compound Rearrangement over Al-MCM-41(40) Catalyst Reaction Conditions: Temperature = 100°C, Catalyst = Al-MCM-41 with Si/Al ratio of 40.
| Reaction Time (min) | Epoxide Conversion (%) | Selectivity to Keto-aldehyde (%) | Selectivity to α-Diketone (%) |
|---|---|---|---|
| 30 | 60.1 | 80.5 | 19.5 |
| 60 | 79.8 | 80.1 | 19.9 |
| 120 | 90.2 | 79.5 | 20.5 |
| 240 | 94.5 | 78.9 | 21.1 |
Data sourced from research on liquid phase this compound rearrangement over mesoporous Al-MCM-41 materials. psu.edu
The Si/Al molar ratio in Al-MCM-41 catalysts is a critical parameter that affects their catalytic performance in the rearrangement of this compound. This ratio determines the concentration of acid sites and can influence the textural properties of the catalyst.
Studies have shown that the extent of this compound rearrangement is clearly influenced by the number of acid sites present in the Al-MCM-41 materials. psu.edu A catalyst with a Si/Al molar ratio of approximately 40 has been identified as optimal for achieving the best catalytic performance in terms of epoxide conversion. psu.edu This is attributed to a favorable combination of acid site concentration and pore size. psu.edu While a lower aluminum content (higher Si/Al ratio) leads to a decrease in the number of active sites and thus lower conversion, a very high aluminum content can also be detrimental. psu.edu
Interestingly, regardless of the aluminum content in the catalysts, the selectivity towards the desired keto-aldehyde remains consistently high, at around 80%. psu.edu
Table 2: Influence of Si/Al Molar Ratio on this compound Rearrangement Reaction Conditions: Temperature = 100°C, Reaction Time = 2 hours.
| Catalyst | Si/Al Molar Ratio | Epoxide Conversion (%) | Selectivity to Keto-aldehyde (%) | Selectivity to α-Diketone (%) |
|---|---|---|---|---|
| Al-MCM-41(1) | 16 | 75.3 | 81.2 | 18.8 |
| Al-MCM-41(2) | 40 | 90.2 | 79.5 | 20.5 |
| Al-MCM-41(3) | 54 | 82.6 | 79.1 | 20.9 |
| Al-MCM-41(4) | 92 | 55.4 | 78.5 | 21.5 |
Data sourced from research on liquid phase this compound rearrangement over mesoporous Al-MCM-41 materials. psu.edu
Heterogeneous Catalysis Systems
Mesostructured Catalysts (e.g., Al-MCM-41)
Pore Size and Acid Site Concentration Effects
The efficiency of the catalytic rearrangement of this compound is significantly influenced by the textural properties and the concentration of acid sites within the catalyst. psu.edu Studies utilizing Al-MCM-41 mesostructured materials have demonstrated that a balance between pore size and acid site concentration is crucial for optimal catalytic performance. psu.edu
The use of mesoporous materials like Al-MCM-41 offers a distinct advantage over microporous materials such as zeolites. psu.edu The larger pore size of Al-MCM-41 materials helps to overcome the strong diffusional hindrances often observed with zeolites, especially when dealing with bulky molecules like this compound and its rearrangement products. psu.edu This leads to improved activity and selectivity towards the desired products. psu.edu
The concentration of Brønsted acid sites in hierarchical ZSM-5 zeolites has also been shown to be sensitive to the calcination conditions used in their preparation, which in turn affects their catalytic activity in this compound rearrangement. urjc.es A two-step nitrogen/air calcination method results in a lower decrease in Brønsted acid sites compared to a one-step air calcination, leading to higher activity and product yields. urjc.es
Reaction Products and Selectivity
The acid-catalyzed rearrangement of this compound primarily yields two major products: an α-diketone and a keto aldehyde. psu.eduurjc.es A minor product resulting from the decarbonylation of the keto aldehyde is also observed. psu.eduurjc.es
3,5,5-Trimethyl-1,2-cyclohexanedione (α-diketone)
One of the main products of the rearrangement is 3,5,5-trimethyl-1,2-cyclohexanedione. psu.educhemicalbook.com In studies using Al-MCM-41 catalysts, the selectivity towards this α-diketone typically ranges from 10% to 20%. psu.edu The formation of the α-diketone is a result of hydrogen migration during the reaction. psu.edu
2-Formyl-2,4,4-trimethylcyclopentanone (keto aldehyde)
The other major product, and often the desired one from an industrial perspective, is 2-formyl-2,4,4-trimethylcyclopentanone. psu.eduorgsyn.org This compound is formed through an acyl migration that results in ring contraction. psu.edu When using mesoporous acid catalysts like Al-MCM-41, the selectivity towards this keto aldehyde is consistently high, typically around 80-90%. psu.edu This high selectivity indicates that the presence of a substituent in the β-position of the cyclic α,β-epoxy ketone favors the acyl migration pathway over the hydrogen migration pathway. psu.edu The use of zeolites as heterogeneous catalysts can also achieve a high yield of this ring-contracted product. researchgate.net
Decarbonylation Products
A minor product observed in the rearrangement of this compound is 2,4,4-trimethylcyclopentanone (B1294718), which is formed through the decarbonylation of 2-formyl-2,4,4-trimethylcyclopentanone. psu.eduorgsyn.org The selectivity towards this decarbonylation product is generally low, often negligible, when using Al-MCM-41 catalysts. psu.edu However, an increase in reaction temperature can slightly favor the deformylation process. psu.edu The decarbonylation of the intermediate β-ketoaldehyde can be ensured by shaking the organic layer with a sodium hydroxide (B78521) solution. orgsyn.org
Mechanistic Studies of Rearrangement Reactions
The acid-catalyzed rearrangement of this compound proceeds through distinct mechanistic pathways leading to the primary products. The reaction is initiated by the activation of the epoxide ring by an acid catalyst. psu.edu This can occur via the addition of a proton to the epoxide oxygen (Brønsted acid catalysis) or by the coordination of the epoxide oxygen to a cation (Lewis acid catalysis). psu.edu
Following the opening of the epoxide ring, the reaction can proceed via two main competing pathways:
Hydrogen Migration: This pathway leads to the formation of the α-diketone, 3,5,5-trimethyl-1,2-cyclohexanedione. psu.edu
Acyl Migration: This pathway involves a ring contraction and results in the formation of the keto aldehyde, 2-formyl-2,4,4-trimethylcyclopentanone. psu.educhem-soc.si
Studies using heterogeneous catalysts like Al-MCM-41 have shown that the acyl migration pathway is significantly favored, leading to high selectivity for the keto aldehyde. psu.edu The presence of the additional substituent in the β-position of the this compound molecule is believed to promote this ring contraction. psu.edu
The decarbonylation of the initially formed 2-formyl-2,4,4-trimethylcyclopentanone to 2,4,4-trimethylcyclopentanone is a subsequent reaction. psu.eduorgsyn.org Mechanistic studies have suggested that the decarbonylation of the formyl cyclopentanone (B42830) derivative may involve homolysis to radical species, especially at elevated temperatures. mdma.ch It has been noted that 2-formyl-2,4,4-trimethylcyclopentanone can act as an initiator for the radical chain decomposition of this compound itself. mdma.ch The use of boron trifluoride etherate as a catalyst in an inert solvent like benzene (B151609) also facilitates the conversion of this compound to the keto aldehyde. chem-soc.si
Oxidation Reactions of this compound
This compound can undergo oxidation reactions to yield various products, with the outcome often dependent on the reaction conditions and the oxidizing agent used. One notable industrial process involves the oxidation of this compound to produce dimethylglutaric acid. beilstein-journals.org
The Baeyer-Villiger oxidation is a significant reaction pathway for cyclic ketones like this compound. beilstein-journals.org In an acid-catalyzed Baeyer-Villiger oxidation of cyclic epoxy ketones with hydrogen peroxide, the initial product is a lactone. beilstein-journals.org This lactone can then be transformed in the presence of acid into a carbenium ion, which can further react with hydrogen peroxide through different pathways to yield dihydroperoxides, dicarboxylic acids, carboxylic acids, and keto carboxylic acids. beilstein-journals.org
The mechanism of the Baeyer-Villiger oxidation promoted by hydrogen peroxide and a Lewis acid such as boron trifluoride (BF3) has been studied theoretically. nih.gov The process begins with the formation of a complex between hydrogen peroxide and the Lewis acid, which then reacts with the ketone. nih.gov This is followed by rearrangement to a peroxyacetal intermediate and subsequent migration of the Lewis acid. nih.gov The decomposition of a Criegee intermediate ultimately yields the final products. nih.gov The course of the Baeyer-Villiger oxidation can be influenced by the type of cleavage (heterolytic or homolytic) of the O-O bond in the Criegee intermediate. beilstein-journals.org
Conversion to Dimethylglutaric Acid
The oxidation of this compound is a significant industrial process for the production of 3,3-dimethylglutaric acid. beilstein-journals.orgnih.gov This conversion can be achieved through an acid-catalyzed Baeyer-Villiger oxidation mechanism. beilstein-journals.orgnih.gov In this reaction, cyclic epoxy ketones, such as this compound, are oxidized using hydrogen peroxide (H₂O₂). beilstein-journals.orgnih.gov The reaction proceeds through the formation of a lactone intermediate, which, in the presence of acid, converts into a carbenium ion. nih.gov This ion can then react further with H₂O₂ through various pathways to yield dicarboxylic acids like dimethylglutaric acid. nih.gov
The process involves the cleavage of ketones in an alkaline solution with hydrogen peroxide, leading to the formation of carboxylic acids. nih.gov It is proposed that the ketone reacts with a hydroperoxide anion to form an intermediate ester, which then hydrolyzes under basic conditions to produce the corresponding acids. nih.gov
Mechanistic Pathways of Oxidation
The oxidation of this compound follows complex mechanistic pathways. Theoretical calculations suggest that the phthalimide-N-oxyl radical (PINO•) and peroxyl radical (ROO•) can activate β-isophorone more readily than α-isophorone due to differences in C-H bond strengths at their reactive sites, leading to selective product distributions. researchgate.net
In the presence of an acid catalyst, the Baeyer-Villiger oxidation of cyclic epoxy ketones like this compound is initiated. beilstein-journals.orgnih.gov This reaction can be catalyzed by Lewis acids, such as boron trifluoride (BF₃), in conjunction with hydrogen peroxide. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of a hydrogen peroxide-boron trifluoride complex that reacts with the ketone to form an adduct. beilstein-journals.orgnih.gov This adduct rearranges to a tetrahedral peroxyacetal intermediate, which then leads to the formation of a Criegee intermediate. beilstein-journals.orgnih.gov The type of O-O bond cleavage in this intermediate determines the final products. nih.gov
The acid-catalyzed pathway can lead to lactones, which further react to form carbenium ions. These ions can then undergo further transformation with hydrogen peroxide to yield various products, including dicarboxylic acids. nih.gov
Process Optimization and Reactor Design
Optimizing the conversion of isophorone and its derivatives involves careful consideration of reaction parameters such as temperature, catalyst loading, residence time, and the solvent system.
Influence of Reaction Temperature
Reaction temperature significantly impacts the conversion and product selectivity in reactions involving isophorone and its derivatives. For instance, in the rearrangement of this compound over Al-MCM-41 catalysts, increasing the temperature enhances the conversion rate. psu.edu At 100°C, nearly complete conversion of this compound can be achieved in just 25 minutes with high selectivity towards the desired keto aldehyde. psu.edu However, higher temperatures can also slightly favor side reactions like deformylation. psu.edu
In the synthesis of isophorone from acetone, temperature plays a crucial role. mdpi.com Studies have shown that optimal yields can be achieved at specific temperature ranges, for example, 250°C for certain catalytic systems. mdpi.com The conversion of isophorone generally increases with a rise in reaction temperature, but this can also lead to increased decomposition. iitm.ac.in For the oxidation of β-isophorone, reactions are often conducted at temperatures ranging from 0°C to 60°C to ensure complete conversion and manageable reaction times for industrial processes. google.com
Below is an interactive table summarizing the effect of temperature on this compound rearrangement.
Catalyst Loading and Residence Time
Catalyst loading and residence time are critical parameters in the catalytic transformation of isophorone derivatives. In the synthesis of isophorone, the residence time of the reaction solution is typically controlled between 1 second and 30 minutes. google.com The concentration of the catalyst has a significant influence on both the reaction time and the selectivity towards isophorone. google.com High catalyst concentrations can accelerate the reaction but may also lead to the formation of undesired by-products due to excessive condensation. google.com
For the rearrangement of this compound, a typical reaction mixture might consist of 1.25 g of this compound, 50 g of solvent, and 0.1 g of catalyst. psu.edu The conversion of isophorone increases with catalyst loading up to a certain point, after which it may decrease. iitm.ac.in For example, in the aromatization of isophorone, the conversion reaches a maximum at a 10% Cr₂O₃ loading. iitm.ac.in
The residence time in continuous reactors is also a key factor. For the production of isophorone under supercritical conditions, a short residence time of 1 minute has been shown to achieve high selectivity and conversion. mdpi.com
The following interactive table illustrates the effect of Cr₂O₃ loading on isophorone conversion and product distribution.
Solvent Effects and Water Content
The choice of solvent and the water content in the reaction mixture are crucial for the efficiency and selectivity of this compound transformations. Solvents must be stable in the presence of per-acids and easily separable from the reaction products. google.com In the oxidation of β-isophorone, organic solvents such as aromatic or aliphatic hydrocarbons are used. google.com
The water content is carefully controlled. For the oxidation of β-isophorone, the water content of the percarboxylic acid used is preferably between 0.01 and 2 wt.%. google.com A high water concentration can lead to the formation of a two-phase mixture, which is generally avoided. google.com In the rearrangement of this compound, a solvent like toluene (B28343) with a very low water content (less than 0.03 wt.%) is used, and the catalyst is dried beforehand to remove adsorbed water. psu.edu
In some biocatalytic oxidations, the buffer system, which includes water, can significantly affect the reaction. The buffer capacity can have a greater impact on conversion than the concentration of specific ions. polimi.it For instance, increasing the buffer concentration up to 200-300 mM was found to improve the conversion in the allylic oxidation of α-isophorone. polimi.it
Advanced Analytical and Spectroscopic Characterization
Chromatographic Techniques for Product Analysis
Chromatography is fundamental to separating isophorone (B1672270) oxide from starting materials, by-products, and solvents. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of isophorone oxide, leveraging the compound's volatility for separation and its unique fragmentation pattern for identification. In the analysis of reaction products from the catalytic rearrangement of this compound, GC has been employed using a VARIAN 3800 chromatograph equipped with a capillary column (HP-FFAP, 60 m x 0.32 mm) and a flame ionization detector (FID). polimi.it The subsequent identification of the separated products is definitively achieved by mass spectrometry. polimi.it
Standardized GC-MS data for this compound is available through spectral libraries like that of the National Institute of Standards and Technology (NIST). This data provides a reference for confident identification in experimental samples.
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| NIST Number | 197380 | biocrick.com |
| Library | mainlib | biocrick.com |
| Kovats Retention Index (Semi-standard non-polar) | 1333 | biocrick.com |
| Total Peaks | 102 | biocrick.com |
| Top Peak (m/z) | 83 | biocrick.com |
| 2nd Highest Peak (m/z) | 41 | biocrick.com |
| 3rd Highest Peak (m/z) | 55 | biocrick.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is frequently utilized for the analysis of reaction mixtures resulting from the oxidation of isophorone. researchgate.netcsic.es It is particularly valuable for screening enzyme libraries for activity towards isophorone and for analyzing products that may not be suitable for GC analysis. researchgate.net For instance, in studies involving the enzymatic conversion of isophorone, reaction products are often extracted with a solvent like ethyl acetate, dried, and then redissolved in the mobile phase for HPLC analysis. csic.es
While detailed HPLC methods specifically optimized for this compound are not extensively published, methods for related compounds and separation techniques provide insight. A related technique, Micellar Electrokinetic Chromatography (MCE), has been successfully used to separate a mixture of isophorone derivatives, including this compound. In that method, a micellar buffer of 30 mM sodium dodecyl sulfate (B86663) (SDS) in 15 mM sodium phosphate (B84403) buffer (pH 7.45) was effective. researchgate.net This demonstrates that liquid-phase separation with UV detection is a viable analytical approach.
Spectroscopic Methods
Spectroscopic methods provide critical information on the molecular structure and electronic properties of this compound, serving as a primary means of characterization and a tool for monitoring its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference spectra are available from established chemical databases. For example, ¹H NMR spectra have been recorded on a Varian A-60 instrument, and both proton and carbon-13 data have been sourced from samples provided by Aldrich Chemical Company, Inc. biocrick.com The analysis of isophorone derivatives is a well-established application of NMR spectroscopy. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conversion Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor chemical reactions by measuring changes in absorbance at specific wavelengths. However, its application for directly monitoring the conversion of isophorone to this compound can be challenging. This is because this compound itself lacks strong, distinctive absorption bands in the near-UV range (254 nm), making it difficult to detect and quantify without interference. researchgate.net The challenge of detection is also noted for related oxidation products like 4-hydroxy-isophorone, which also lacks a specific absorbance peak, complicating high-throughput screening. researchgate.net
Despite these limitations, detection is possible at lower wavelengths. In chromatographic systems like MCE, this compound can be effectively detected at 214 nm. researchgate.net For more complex isophorone derivatives that are part of a larger chromophore system, UV-Vis spectroscopy is a powerful tool. In these cases, reactions can be monitored by observing a significant blue or red shift in the maximum absorption band as the starting material is converted to the product.
Computational Chemistry and Theoretical Modeling
Reaction Mechanism Elucidation
Theoretical calculations are crucial for elucidating the complex mechanisms of chemical reactions involving isophorone (B1672270) oxide. A significant area of study is its acid-catalyzed rearrangement. When treated with acids, isophorone oxide rearranges to form two major products: 3,5,5-trimethyl-1,2-cyclohexanedione (an α-diketone) and 2-formyl-2,4,4-trimethylcyclopentanone (a keto aldehyde). psu.edu The latter can subsequently undergo deformylation to yield 2,4,4-trimethylcyclopentanone (B1294718). psu.eduorgsyn.org The mechanism for this acid-catalyzed rearrangement has been a subject of investigation, with reagents like boron trifluoride etherate being used to facilitate the transformation. orgsyn.orgchem-soc.si
The general mechanism for such rearrangements, like the related Baeyer-Villiger oxidation, is complex and not always fully understood through experiments alone. nih.gov Computational studies can map the potential energy surface of the reaction, identifying transition states and intermediates. For instance, theoretical calculations combined with experimental kinetic isotope effects (KIEs) have been used to investigate the thermal fragmentation of ∆-1,3,4-oxadiazolines derived from this compound, supporting a three-step process and ruling out alternative pathways. core.ac.uk Computational models can also shed light on enzymatic reactions; for example, this compound has been identified as a potential side product in the enzymatic conversion of α-isophorone, a process that can be modeled to understand pathway selectivity. researchgate.net
Catalytic Site Interactions and Binding Energies
Understanding how this compound interacts with a catalyst's surface is key to designing more efficient and selective chemical processes. Theoretical modeling allows for the detailed examination of these interactions at the active site. While specific studies on this compound are emerging, extensive research on its parent compound, isophorone, provides a strong precedent.
Density Functional Theory (DFT) calculations have been employed to study the interaction of isophorone with a Palladium (Pd(111)) surface. acs.org These studies can pinpoint the most stable adsorption geometry and quantify the strength of the interaction. For isophorone on Pd(111), the calculated binding energy is 1.80 eV when van der Waals interactions are included, highlighting a strong association with the catalyst surface. acs.org Further computational analysis on metal surfaces revealed that surface-induced broadening of high-energy inner molecular orbitals, rather than just the frontier orbitals, can explain the activation of specific bonds within the molecule. nih.gov
Similar computational approaches have been applied to enzymatic catalysis. The oxidation of isophorone by fungal unspecific peroxygenases (UPOs) was rationalized using computational simulations. csic.esrsc.org These models analyzed the diffusion of the substrate into the enzyme's active site and calculated the binding energies for different orientations, successfully explaining the observed product selectivities. csic.esrsc.org In the rearrangement of this compound over solid acid catalysts like Al-MCM-41, experimental results show that catalytic activity is linked to the acid site concentration and pore size, implying specific interactions between the epoxide and the catalyst's active sites that could be further detailed by molecular modeling. psu.edu
Predictive Modeling of Reaction Outcomes
A significant goal of computational chemistry is to develop models that can accurately predict the outcomes of chemical reactions under various conditions. These predictive models are invaluable for process optimization, reducing the need for extensive and costly experimentation.
Kinetic models for the synthesis of the parent compound, isophorone, have been developed to accurately predict changes in the concentrations of reagents and products over time. researchgate.net Such models, verified with experimental data, can simulate the reaction system in different reactor types and under various temperatures and pressures, allowing for the optimization of yield and selectivity. researchgate.netresearchgate.net For instance, a dynamic non-equilibrium model of a reactive distillation column for isophorone production was used to evaluate how parameters like feed composition and temperature influence the process efficiency. researchgate.net
Predictive modeling also extends to environmental fate. Structure-activity relationship (SAR) models have been used to estimate the atmospheric reaction rate of isophorone with hydroxyl radicals, predicting its environmental half-life. cdc.gov Furthermore, theoretical calculations can predict kinetic isotope effects (KIEs) with high accuracy. core.ac.uk These predicted KIEs can be compared with experimental values to validate or disprove a proposed reaction mechanism, thereby serving as a predictive tool for determining the correct reaction pathway. core.ac.uk Similar modeling approaches can be applied to predict the outcomes of this compound reactions.
Quantum-Chemical Calculations on Isophorone Isomers
Quantum-chemical calculations are frequently used to investigate the properties and relative stabilities of different isomers of a compound. Such studies have been conducted on the constitutional isomers of isophorone, α-isophorone and β-isophorone. mdpi.comunige.ch These calculations help to understand the reactive sites within each isomer, complementing experimental data from H/D-exchange studies. mdpi.comdntb.gov.ua The equilibrium between α- and β-isophorone, where the α-isomer is predominant (approx. 97%), can be rationalized through these theoretical calculations of their thermodynamic stabilities. mdpi.com
The application of these computational methods extends to derivatives of isophorone as well. Quantum-chemical calculations have been used to confirm experimental findings regarding the selectivity and reactivity of various isomers of isophorone diisocyanate (IPDI) during the formation of uretdiones. researchgate.net These theoretical insights are critical for controlling the synthesis of specific polyurethane precursors. researchgate.net While specific studies on the isomers of this compound are not as prevalent, the established success of these computational methods for isophorone and its derivatives demonstrates their applicability for investigating the structure, stability, and reactivity of potential this compound isomers.
Toxicological and Ecotoxicological Research Perspectives on Isophorone and Its Metabolites Excluding Basic Identification, Dosage/administration
Mechanisms of Toxicity
The toxicological mechanisms of isophorone (B1672270) are not fully characterized, but research points to several critical effects, including irritation and central nervous system (CNS) depression. chemicalbook.com Animal studies have identified various targets of isophorone toxicity, such as the respiratory system, liver, and kidneys. nih.govcdc.gov
Studies in mice have indicated no significant covalent binding of isophorone or its metabolites to DNA in liver or kidney cells, which supports a non-genotoxic mechanism of toxicity. chemicalbook.com Long-term oral exposure in animal studies has been associated with various neoplastic lesions. In male rats, proliferative lesions in the kidney, including hyperplasia, adenoma, and adenocarcinoma of the renal tubule, were observed. nih.gov Additionally, carcinomas of the preputial gland occurred in male rats at high doses. nih.govwho.int In male mice, isophorone exposure was potentially linked to an increase in hepatocellular neoplasms and lymphoma. cdc.govnih.gov
A key mechanism implicated in kidney tumors in male rats is α2u-globulin nephropathy, a syndrome not relevant to humans. researchgate.netepa.gov This condition is characterized by the accumulation of the α2u-globulin protein in the renal lysosomes of male rats, leading to cytotoxicity and regenerative cell proliferation. researchgate.nettandfonline.com The process begins when a chemical or its metabolite reversibly binds to α2u-globulin, making the protein resistant to normal lysosomal degradation. tandfonline.comresearchgate.net This leads to an accumulation of the protein as hyaline droplets in the proximal tubules. researchgate.netresearchgate.net
Research has shown that isophorone is one of several chemicals that can induce this effect. epa.govresearchgate.net Studies using isolated kidney cortical lysosomes demonstrated that isophorone, along with metabolites of other compounds like d-limonene-1,2-oxide and 2,5-dichlorophenol, decreased the degradation of α2u-globulin. researchgate.nettandfonline.comresearchgate.net This sustained cycle of cell injury and compensatory proliferation is considered a plausible reason for the development of renal tubule tumors in male rats exposed to these compounds. epa.govtandfonline.com
Isophorone exposure can lead to neurological effects, with CNS depression being a significant outcome in animal models and humans. chemicalbook.comcdc.govjodrugs.com In animals, CNS depression has been observed following inhalation and oral exposure. cdc.govwho.intcdc.gov The proposed mechanism for these neurological effects involves interference with neuronal impulse transmissions through physical interaction with nerve membrane components. chemicalbook.com Chronic exposure in humans has been associated with symptoms like dizziness, fatigue, and depression. echemi.comepa.gov
Isophorone is recognized as an irritant to the eyes, skin, and respiratory tract. chemicalbook.comjodrugs.comechemi.com Inhalation of its vapors can cause mild to severe irritation of the eyes, nose, and throat. chemicalbook.comwho.int Direct contact with the skin may lead to dermatitis due to its defatting action. jodrugs.com The specific mechanisms of respiratory irritation are not fully established, but recent in-vitro research suggests it may be due to isophorone's agonist activity on transient receptor potential (TRP) ion channels, particularly TRPV1 channels. nih.govcdc.gov Another proposed mechanism is that isophorone may react with thiol groups in sensory receptors within the respiratory tract. nih.govcdc.gov
For the derivative, isophorone oxide, safety data indicates it causes serious eye irritation and skin irritation. tcichemicals.com
The liver and kidneys are identified as sensitive targets of isophorone exposure. cdc.gov Chronic inhalation and oral exposure have resulted in hepatic toxicity in laboratory animals. nih.govcdc.gov In mouse models, liver lesions have been observed after overexposure, though it is unclear if isophorone directly caused the lesions or enhanced an age-related process. chemicalbook.com
Renal effects are also prominent, particularly in male rats, as evidenced by the alpha2u-globulin nephropathy discussed previously. nih.gov Chronic oral exposure has also led to renal inflammation in mice. nih.govcdc.gov Animal studies have shown that repeated exposures can produce evidence of kidney and lung damage. jodrugs.com
Non-Genotoxic Carcinogenesis Mechanisms
Metabolic Pathways and Biotransformation
While no human studies on the toxicokinetics of isophorone were located, animal studies show it is absorbed following oral, inhalation, and dermal exposure. cdc.gov Once absorbed, it is widely distributed throughout the body, with the highest concentrations found in the liver, kidney, and preputial glands in rats. who.intechemi.comcdc.gov
The biotransformation of isophorone involves several types of reactions, including methyl oxidation, reduction of the ketone group, hydrogenation of the double bond, and conjugation. cdc.govcdc.gov Metabolites are primarily excreted in the urine. cdc.gov Identified metabolites in the urine of rats and rabbits include:
Trimethyl-2-cyclohexene-1-ol (isophorol) and its glucuronic conjugate. cdc.gov
3-carboxy-5,5-dimethyl-2-cyclohexene-l-one. cdc.govcdc.gov
3,4,4-trimethylcyclohexanone (dihydroisophorone). cdc.gov
Cis- and trans-3,5,5-trimethylcyclohexanols. cdc.govcdc.gov
Microbial biotransformation has also been explored, with fungi such as Alternaria alternata and Neurospora crassa transforming isophorone into 4a-hydroxy- and 7-hydroxy-isophorone. researchgate.netnih.gov this compound itself is a derivative of isophorone formed through epoxidation. wikipedia.org
Interactive Table: Summary of Isophorone Toxicological Findings
| Effect | Mechanism/Observation | Affected Organisms (in studies) | Reference |
|---|---|---|---|
| Non-Genotoxic Carcinogenesis | Proliferative lesions in kidney (adenoma, adenocarcinoma); preputial gland carcinomas; hepatocellular neoplasms; lymphoma. | Male Rats, Male Mice | cdc.govnih.govwho.int |
| Alpha2u-Globulin Nephropathy | Binding to and decreased degradation of α2u-globulin, leading to protein accumulation, cytotoxicity, and cell proliferation. | Male Rats | researchgate.netepa.govtandfonline.comresearchgate.net |
| Neurological Effects | Central Nervous System (CNS) depression; interference with neuronal impulse transmission. | Animals, Humans | chemicalbook.comcdc.govwho.intcdc.gov |
| Irritation | Ocular, dermal, and respiratory irritation. May involve activation of TRPV1 channels or reaction with thiol groups. | Animals, Humans | chemicalbook.comnih.govcdc.govjodrugs.com |
| Hepatic Effects | Hepatic toxicity and lesions observed after chronic exposure. | Animals (Mice) | chemicalbook.comnih.govcdc.gov |
| Renal Effects | Renal inflammation; nephropathy. | Animals (Mice, Rats) | nih.govcdc.govnih.gov |
Oxidation of Methyl Groups
One of the initial steps in the biotransformation of isophorone involves the oxidation of its allylic methyl group. nih.gov This reaction leads to the formation of a carboxylic acid derivative. Specifically, the 3-methyl group is oxidized to produce 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one. cdc.govcdc.gov This metabolite has been identified in the urine of both rabbits and rats following oral administration of isophorone, indicating that this oxidative pathway is a significant route of metabolism in these species. nih.govcdc.govcdc.gov
Reduction of Keto Group
Another primary metabolic transformation is the reduction of isophorone's ketone group. This reaction results in the formation of an alcohol known as isophorol (trimethyl-2-cyclohexene-1-ol). cdc.govcdc.gov This metabolite has been consistently identified in the urine of animals administered isophorone. cdc.gov The reduction of the keto group is a critical step that often precedes further conjugation reactions, which facilitate the excretion of the compound. cdc.govcdc.gov
Hydrogenation of Cyclohexene (B86901) Ring
The α,β-unsaturated bond within the cyclohexene ring of isophorone is also susceptible to metabolic alteration. wikipedia.org Hydrogenation of this double bond leads to the formation of dihydroisophorone (3,5,5-trimethylcyclohexanone). cdc.govcdc.govwikipedia.org This saturated ketone derivative is a major metabolite found in animal studies. cdc.gov Interestingly, there appear to be species-specific differences in the extent of this metabolic pathway; rat urine has been found to contain more dihydroisophorone compared to rabbit urine. cdc.govcdc.gov Further metabolism of dihydroisophorone can occur through a process of dismutation, yielding cis- and trans-3,5,5-trimethylcyclohexanols. cdc.govcdc.gov
Conjugation Reactions (e.g., Glucuronide Derivatives)
Conjugation is a crucial phase II metabolic process that increases the water solubility of xenobiotics, thereby aiding their elimination from the body. uomus.edu.iqwikipedia.org In the case of isophorone metabolites, glucuronidation is a significant pathway. cdc.gov The hydroxyl group of isophorol, formed from the reduction of the keto group, can be conjugated with glucuronic acid to form a glucuronide derivative. cdc.govcdc.gov This conjugate, along with isophorol itself, has been identified in the urine of rats and rabbits. cdc.gov The formation of these highly water-soluble glucuronides facilitates their efficient renal excretion. wikipedia.org
Toxicokinetic Studies
Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. For isophorone, these studies have been conducted in animals and provide essential data on how the substance moves through and is processed by a biological system. cdc.gov
Absorption and Distribution in Biological Systems
Research indicates that isophorone is absorbed following inhalation, oral, and dermal exposure routes in animals. cdc.gov After oral administration to rabbits, isophorone was detected in the blood within 10 minutes, indicating rapid gastrointestinal absorption. cdc.gov Similarly, studies in rats showed that isophorone is well absorbed from the lungs. cdc.gov
Once absorbed, isophorone is widely distributed throughout the body. cdc.gov Studies in rats exposed to isophorone via inhalation or gavage have shown its presence in numerous tissues. cdc.govcdc.gov Key findings on distribution include:
Inhalation Exposure : Following a 4-hour inhalation exposure in rats, the highest levels of isophorone were found immediately after exposure in all tissues examined, including the brain, lungs, heart, liver, kidney, and spleen. cdc.gov
Oral Exposure : In an oral gavage study with rats, radiolabelled isophorone was found to be widely distributed, with the highest concentrations detected in the liver, kidney, preputial gland, testes, brain, and lungs. cdc.gov
High-Dose Oral Study : A study involving a high gavage dose in rats and a rabbit resulted in the detection of isophorone in various organs, with particularly high concentrations in the stomach, pancreas, and adrenal glands of rats, and in the stomach and ovaries of the rabbit. cdc.gov
| Tissue | Rat Concentration (µg/g) | Rabbit Concentration (µg/g) |
|---|---|---|
| Stomach | 6,213 | 5,395 |
| Pancreas | 2,388 | - |
| Adrenals | 1,513 | 1,145 |
| Spleen | 1,038 | 545 |
| Liver | 613 | 515 |
| Kidney | 465 | 295 |
| Heart | 387 | 260 |
| Lung | 383 | 50 |
| Brain | 378 | - |
| Testes | 275 | - |
| Ovaries | 471 | 3,000 |
Excretion Pathways
The elimination of isophorone and its metabolites from the body occurs through several pathways, with urine being the primary route. cdc.gov Animal studies have shown that following oral administration, a significant portion of the dose is excreted in the urine. cdc.gov In a study with male rats given an oral dose of radiolabelled isophorone, 93% of the radioactivity was recovered in the urine, feces, and expired air within 24 hours, with the majority being in the urine. cdc.gov
The main excretion routes are:
Urine : This is the predominant pathway for the excretion of both unchanged isophorone and its various metabolites, including the glucuronide conjugates. cdc.gov
Expired Air : Unchanged isophorone is also eliminated to a lesser extent via exhalation. cdc.gov
Feces : Fecal excretion represents a minor pathway for the elimination of isophorone and its metabolites. cdc.gov
| Metabolic Pathway | Key Metabolite(s) | Species Detected |
|---|---|---|
| Oxidation of Methyl Group | 3-carboxy-5,5-dimethyl-2-cyclohexene-1-one | Rats, Rabbits |
| Reduction of Keto Group | Isophorol | Rats, Rabbits |
| Hydrogenation of Cyclohexene Ring | Dihydroisophorone | Rats, Rabbits |
| Dismutation of Dihydroisophorone | cis- and trans-3,5,5-trimethylcyclohexanols | Rats, Rabbits |
| Conjugation | Isophorol glucuronide | Rats, Rabbits |
Genotoxicity and Mutagenicity Assessments (mechanistic focus)
Specific mechanistic data regarding the genotoxicity and mutagenicity of this compound are not available in the reviewed literature. While assessments exist for the parent compound Isophorone, these findings cannot be directly extrapolated to this compound without specific studies.
Ecotoxicity Mechanisms in Aquatic and Terrestrial Organisms
Detailed information on the mechanisms of ecotoxicity for this compound in aquatic or terrestrial organisms could not be located.
Interactions with Other Chemicals
The toxicological and ecotoxicological profile of isophorone and its metabolites can be significantly influenced by the presence of other chemical substances. Co-exposure can lead to interactions that may alter the expected toxicity of the individual compounds, resulting in additive, synergistic (greater than additive), or antagonistic (less than additive) effects. Research in this area is crucial for understanding the potential risks in occupational and environmental settings where chemical mixtures are common.
One of the most comprehensive early investigations into the joint toxic action of industrial chemicals was conducted by Smyth et al. (1969). This study evaluated the acute oral toxicity of isophorone in combination with 26 other industrial chemicals in rats. The interactions were assessed by comparing the observed median lethal dose (LD50) of a 1:1 (v/v) mixture with the expected LD50, which was calculated based on the assumption of simple additivity. A ratio of the predicted to the experimentally determined LD50 was used to classify the interaction. A ratio of 1.0 indicated additive toxicity, a ratio greater than 1.0 suggested a less-than-additive (antagonistic) effect, and a ratio less than 1.0 pointed to a greater-than-additive (synergistic) effect.
In a subsequent study, Smyth et al. (1970) further explored the joint toxic action of isophorone in equitoxic mixtures, where chemicals are combined in proportions relative to their individual toxicities. This study revealed varying types of interactions. For instance, isophorone demonstrated less-than-additive toxicity when combined with Phenyl Cellosolve and Ucon Fluid 50-HB-260. Conversely, a greater-than-additive toxic effect was observed when isophorone was mixed with propylene (B89431) oxide. The precise mechanisms underlying these interactions were not elucidated in the study. who.int
The following table summarizes the qualitative findings of the interactions between isophorone and other chemicals from the research by Smyth et al. (1970).
| Interacting Chemical | Type of Interaction with Isophorone | Observed Effect |
|---|---|---|
| Phenyl Cellosolve | Less-than-additive | The combined toxicity was lower than what would be predicted from the sum of their individual toxicities. |
| Ucon Fluid 50-HB-260 | Less-than-additive | The combined toxicity was lower than what would be predicted from the sum of their individual toxicities. |
| Propylene oxide | Greater-than-additive | The combined toxicity was higher than what would be predicted from the sum of their individual toxicities. |
More recent research has delved into the biochemical mechanisms through which isophorone and related compounds might interact with other chemicals. A study by Evenson, Jost, and Gandy (1993) investigated the effect of glutathione (B108866) (GSH) depletion by phorone, a compound structurally and toxicologically related to isophorone, on the genotoxicity of ethyl methanesulfonate (B1217627) (EMS). Glutathione is a critical endogenous antioxidant and plays a key role in the detoxification of many xenobiotics. nih.govscsadiagnostics.com
The study found that pretreatment of rats with phorone, which depletes glutathione levels in the reproductive tract, significantly potentiated the DNA damage in sperm chromatin caused by EMS, a known mutagen. This suggests that isophorone, by potentially depleting glutathione stores, could enhance the toxicity of other chemicals that are detoxified via GSH-dependent pathways. The potentiation of EMS-induced damage was observed as an increased susceptibility of sperm DNA to denaturation. nih.govscsadiagnostics.com
The data from this study are presented in the table below, showing the percentage of sperm with altered chromatin structure following treatment with EMS alone and in combination with phorone pretreatment.
| Treatment Group | Mean Percentage of Sperm with Altered Chromatin Structure (Day 15 post-treatment) |
|---|---|
| Saline Control | 3.5% |
| EMS (50 mg/kg) | 5.0% |
| Phorone + EMS (50 mg/kg) | 8.0% |
| EMS (100 mg/kg) | 7.5% |
| Phorone + EMS (100 mg/kg) | 12.5% |
| EMS (150 mg/kg) | 10.0% |
| Phorone + EMS (150 mg/kg) | 18.0% |
| EMS (200 mg/kg) | 13.0% |
| Phorone + EMS (200 mg/kg) | 25.0% |
These findings highlight the importance of considering chemical interactions in toxicological risk assessments. The potentiation of genotoxic effects by compounds like isophorone through mechanisms such as glutathione depletion could have significant implications for human health in scenarios of mixed chemical exposures.
Emerging Research and Specialized Applications
Emerging research into isophorone (B1672270) and its derivatives highlights their versatility, spanning from advanced biocatalytic processes to the synthesis of high-performance materials. These areas of study are critical for developing more sustainable and efficient chemical manufacturing processes and for creating materials with enhanced properties.
Q & A
Q. What are the key structural and molecular characteristics of isophorone oxide?
this compound (CAS 10276-21-8) is a bicyclic epoxide with the IUPAC name 2,3-Epoxy-3,5,5-trimethylcyclohexanone. Its molecular formula is C₉H₁₄O₂, and it has a molecular weight of 154.2063 g/mol. Structural confirmation typically employs NMR spectroscopy, X-ray crystallography, or mass spectrometry, as outlined in chemical characterization protocols .
Q. What methodologies are recommended for synthesizing this compound?
this compound can be synthesized via epoxidation of α-isophorone. However, enzymatic oxidation using cytochrome P450 mutants (e.g., in E. coli) primarily yields hydroxylated products like (R)-6-hydroxy-α-isophorone, with no observed formation of the oxide under standard conditions . Alternative chemical epoxidation methods (e.g., using peracids or hydrogen peroxide) should be explored, as described in industrial synthesis protocols .
Q. How can researchers ensure accurate characterization of this compound in experimental workflows?
Follow analytical guidelines from reputable journals:
- Use NMR (¹H, ¹³C) to confirm regioselectivity and purity.
- Employ GC-MS or LC-MS for trace impurity detection.
- Report detailed experimental conditions (solvents, catalysts, reaction times) to enable reproducibility, adhering to standards like those in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. How can reaction selectivity be optimized to minimize byproducts during this compound synthesis?
Enzyme engineering approaches (e.g., directed evolution of P450 enzymes) can enhance regioselectivity. For example, mutating residues near the active site (e.g., L244-V247 in P450BM3) improved turnover numbers for desired hydroxylation over epoxidation in α-isophorone oxidation . Computational modeling of substrate-enzyme interactions may further guide rational design.
Q. What strategies address inconsistencies in toxicity assessments of this compound?
Conduct systematic reviews with PRISMA guidelines:
- Define inclusion criteria (e.g., in vitro/in vivo studies with dose-response data).
- Use tools like ROBINS-I for bias assessment.
- Perform subgroup analyses (e.g., by exposure duration or model organism) to resolve contradictions, as demonstrated in meta-analyses of isophorone carcinogenicity .
Q. How should researchers design experiments to evaluate environmental persistence of this compound?
- Develop emission inventories using standardized questionnaires to collect activity data (e.g., industrial usage rates) and environmental variables (temperature, pH) .
- Apply AP-42 correction factors to adjust emission estimates for seasonal variations .
- Validate models with field measurements (e.g., gas chromatography for atmospheric monitoring).
Q. What experimental challenges arise when studying this compound’s role in composite materials?
- Dispersion issues : Functionalize graphene oxide (GO) with isophorone diisocyanate (IPDI) to improve compatibility with polymer matrices like TPU .
- Performance testing : Use T-peel, shear, and tensile tests to quantify mechanical enhancements.
- Characterization : Confirm IPDI-GO grafting via TEM and FT-IR .
Q. How can contradictory mechanistic data (e.g., genotoxicity) be resolved in this compound studies?
- Replicate assays across multiple models (e.g., bacterial reverse mutation tests, mammalian micronucleus assays).
- Control for metabolic activation (e.g., S9 liver fractions) to reconcile discrepancies in genotoxicity findings .
- Use oxidative stress biomarkers (e.g., glutathione depletion) to assess non-genotoxic carcinogenic pathways .
Methodological Guidance
Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
